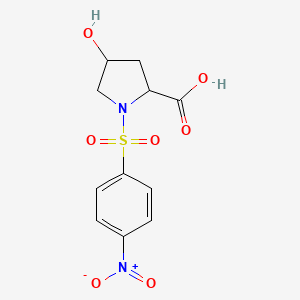

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the CAS Number: 91088-77-6 . It has a molecular weight of 316.29 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The compound is synthesized by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . This reaction results in the formation of the sulfonamide, as indicated by the absence of the characteristic downfield 1H NMR peak of the pyrrolidine ring and the presence of S–N stretching vibration at 857.82 cm−1 on the FTIR .Molecular Structure Analysis

The compound was characterized using single crystal X-ray diffraction studies . It was found to have crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 . The S1-N1 bond length of 1.628 (2) Å was a strong indication of the formation of the title compound .Chemical Reactions Analysis

The compound is formed by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . Further details about its chemical reactions are not available in the retrieved sources.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 316.29 . Further physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

- Sulfonamides, including this compound, have historically played a crucial role in medicine due to their effectiveness against bacterial infections. Researchers have explored the antibacterial potential of 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid . Further studies could investigate its specific mechanisms of action and potential applications in treating drug-resistant bacteria.

- The aryl sulfonyl group in sulfonamides has been utilized in asymmetric synthesis to protect nitrogen, oxygen, and amino acid functional groups during reactions involving carbonyl compounds and organometallic reagents . Researchers may explore its utility in designing novel synthetic routes for pharmaceuticals and other organic compounds.

- Predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters suggest that this compound has suitable bioavailability credentials . Investigating its pharmacokinetics and safety profile could guide drug development efforts.

- Computational studies have indicated that 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid shows promising inhibition prospects against dihydropteroate synthase, DNA topoisomerase, and the SARS-CoV-2 spike protein . These findings hint at potential antiviral and anticancer applications.

- Researchers have analyzed the supramolecular architecture of this compound using noncovalent interaction and Hirshfeld surface analysis . Understanding its crystal packing and intermolecular forces can inform drug formulation and crystallization techniques.

- Single crystal X-ray diffraction studies have revealed the solid-state structure of 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid . Spectroscopic methods (NMR, FTIR, ES-MS, and UV) have further characterized its properties. Researchers may explore its potential as a spectroscopic probe or sensor.

Antibacterial and Antimicrobial Properties

Asymmetric Synthesis and Protecting Functional Groups

Bioavailability and ADMET Parameters

Molecular Docking Studies

Supramolecular Architecture and Noncovalent Interactions

Solid-State Structure and Spectroscopic Analysis

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O7S/c14-8-5-10(11(15)16)12(6-8)21(19,20)9-3-1-7(2-4-9)13(17)18/h1-4,8,10,14H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHZTZPBEAKESE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2641376.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12R,12aS,14bR)-8a-carboxy-12-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2641383.png)

![7-benzoyl-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2641385.png)

![2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one](/img/structure/B2641386.png)

![N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2641388.png)

![N-(4-methoxybenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2641391.png)